3,5-bis{[(2-methylphenoxy)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide
Description
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE: is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes multiple functional groups such as phenoxy, acetamido, and thiazolyl groups
Properties
Molecular Formula |
C28H26N4O5S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3,5-bis[[2-(2-methylphenoxy)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C28H26N4O5S/c1-18-7-3-5-9-23(18)36-16-25(33)30-21-13-20(27(35)32-28-29-11-12-38-28)14-22(15-21)31-26(34)17-37-24-10-6-4-8-19(24)2/h3-15H,16-17H2,1-2H3,(H,30,33)(H,31,34)(H,29,32,35) |
InChI Key |
INOSTLPFFVACII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)NC3=NC=CS3)NC(=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of 2-(2-METHYLPHENOXY)ACETIC ACID: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(2-METHYLPHENOXY)ACETIC ACID is then reacted with 3,5-diaminobenzoic acid to form the intermediate 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID.
Thiazole Ring Formation: The final step involves the cyclization of the intermediate with 2-aminothiazole under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenoxy groups in the compound can undergo oxidation reactions to form quinones.
Reduction: The acetamido groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of nitro, halo, and other substituted derivatives.
Scientific Research Applications
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID: Lacks the thiazole ring, which may affect its biological activity.
N-(1,3-THIAZOL-2-YL)BENZAMIDE: Lacks the phenoxy and acetamido groups, resulting in different chemical properties.
Uniqueness
The presence of both phenoxy and acetamido groups, along with the thiazole ring, makes 3,5-BIS[2-(2-METHYLPHENOXY)ACETAMIDO]-N-(1,3-THIAZOL-2-YL)BENZAMIDE unique
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
